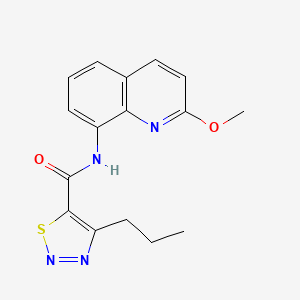

N-(2-methoxyquinolin-8-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Description

N-(2-Methoxyquinolin-8-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a quinoline moiety substituted with a methoxy group at the 2-position, linked via a carboxamide bridge to a 4-propyl-1,2,3-thiadiazole ring. The quinoline scaffold is known for its role in medicinal chemistry due to its aromaticity and ability to engage in π-π stacking interactions, while the 1,2,3-thiadiazole ring contributes unique electronic properties and metabolic stability .

Properties

IUPAC Name |

N-(2-methoxyquinolin-8-yl)-4-propylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2S/c1-3-5-12-15(23-20-19-12)16(21)17-11-7-4-6-10-8-9-13(22-2)18-14(10)11/h4,6-9H,3,5H2,1-2H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSXHGZPOSVRDHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)NC2=CC=CC3=C2N=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methoxyquinolin-8-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, focusing on its anticancer potential and mechanisms of action.

Chemical Structure and Properties

- Molecular Formula : C₁₆H₁₆N₄O₂S

- Molecular Weight : 328.39 g/mol

- CAS Number : 1226438-66-9

The compound features a quinoline moiety linked to a thiadiazole ring, which is known for its diverse biological activities. The presence of the methoxy group and propyl chain may enhance its lipophilicity and biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. The following sections summarize key findings related to its cytotoxic effects against various cancer cell lines.

Cytotoxicity Assays

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. The MTT assay was commonly used to evaluate cell viability. Key findings include:

- Cell Lines Tested :

- U87 (glioblastoma)

- HeLa (cervical cancer)

- A549 (lung carcinoma)

The IC₅₀ values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound showed particularly low IC₅₀ values against HeLa cells, suggesting potent anticancer activity.

The mechanisms underlying the anticancer effects of this compound have been explored through various studies:

-

Apoptosis Induction :

- The compound has been shown to activate caspases (caspase-3, -8, and -9), which are critical mediators of apoptosis. This suggests that the compound induces programmed cell death in cancer cells.

-

Cell Cycle Arrest :

- Studies indicated that treatment with this compound leads to cell cycle arrest at the G1/S phase transition, thereby inhibiting proliferation.

- Interaction with Tubulin :

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiadiazole derivatives:

- Substituent Effects :

Case Studies

Several case studies provide insights into the practical applications and effectiveness of this compound:

-

Case Study on U87 Cells :

- A study evaluated the cytotoxic effects on U87 glioblastoma cells and found an IC₅₀ of 4.27 µg/mL. Further analysis indicated that the compound induced apoptosis through mitochondrial pathways.

-

Case Study on HeLa Cells :

- In another study focusing on HeLa cells, an IC₅₀ of 0.03 µg/mL was recorded, showcasing its potential as a therapeutic agent against cervical cancer.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including N-(2-methoxyquinolin-8-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide. Thiadiazoles have shown promising activity against various cancer cell lines:

- Mechanism of Action : The compound exhibits cytotoxicity by interacting with tubulin, inhibiting its polymerization and thus affecting cancer cell proliferation. Structure–activity relationship studies indicate that specific substituents on the thiadiazole ring significantly influence anticancer activity .

- In Vitro Studies : In vitro assays have demonstrated that this compound has selective activity against several cancer types including breast (MCF-7), lung (A549), and colon carcinomas. For instance, certain derivatives displayed IC50 values as low as 0.28 µg/mL against MCF-7 cells, indicating strong antiproliferative effects .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Activity Against Bacteria : Research indicates that derivatives of quinoline-based compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the methoxy group in the quinoline structure enhances binding affinity to bacterial DNA gyrase, which is crucial for bacterial replication .

- Case Studies : Specific derivatives were tested against strains like Staphylococcus aureus and Escherichia coli, showing effective inhibition with IC50 values ranging from 0.14 mg/mL to 0.19 mg/mL for certain compounds .

Potential in Treating Parasitic Diseases

Another area of interest is the application of this compound in treating parasitic infections:

- Research Findings : Compounds similar to this compound have been shown to possess efficacy against various parasites. The mechanism typically involves disrupting the metabolic pathways of the parasites .

Synthesis and Chemical Properties

The synthesis of this compound involves multiple steps including:

- Formation of the thiadiazole ring through cyclization reactions.

- Substitution reactions to introduce the methoxy and propyl groups.

- Purification and characterization using techniques like NMR and mass spectrometry.

This compound's synthesis can be optimized using copper-mediated methods which enhance yield and reduce reaction times compared to traditional methods .

Conclusion and Future Directions

This compound shows substantial promise in medicinal chemistry, particularly as an anticancer and antimicrobial agent. Ongoing research is necessary to fully understand its mechanisms of action and to explore its potential in treating various diseases.

Data Summary Table

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole vs. Thiadiazole Carboxamides

A key structural distinction lies in the heterocyclic core. highlights 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide analogs, where a thiazole (5-membered ring with one sulfur and one nitrogen) replaces the thiadiazole (5-membered ring with one sulfur and two nitrogens) . For example, thiadiazoles are less basic than thiazoles, which could reduce nonspecific interactions in biological systems.

Substituent Effects: Propyl vs. Methyl Groups

The target compound’s 4-propyl group contrasts with the 4-methyl group in ’s analogs. Propyl-containing agrochemicals like propiconazole () leverage this balance for enhanced environmental stability .

Quinoline vs. Pyridinyl Moieties

The quinoline system in the target compound provides a larger aromatic surface compared to the pyridinyl group in ’s analogs. Quinoline derivatives often exhibit stronger intercalation with biomolecular targets (e.g., enzymes or DNA) but may face higher metabolic clearance due to cytochrome P450 interactions.

Research Findings and Limitations

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-methoxyquinolin-8-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the condensation of thiosemicarbazide derivatives with appropriate acyl chlorides. For example, reacting 2-methoxyquinolin-8-amine with 4-propyl-1,2,3-thiadiazole-5-carbonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Solvent selection (e.g., DMF or THF) and temperature control (0–5°C for exothermic steps) are critical to optimize yields (60–75%) and minimize side reactions. Ultrasound-assisted methods can enhance reaction rates and purity compared to traditional reflux .

Q. How is the purity and structural integrity of the compound confirmed?

- Methodological Answer : Analytical techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and stereochemistry.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ peak).

- Infrared Spectroscopy (IR) : Identification of functional groups (e.g., C=O stretch at ~1650 cm⁻¹).

- HPLC : Purity assessment (>95% via reverse-phase C18 columns) .

Q. What in vitro models are suitable for initial biological activity screening?

- Methodological Answer : Common assays include:

- Antimicrobial Activity : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).

- Anticancer Activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.

- Enzyme Inhibition : Fluorometric assays targeting kinases or proteases, using positive controls (e.g., staurosporine) .

Advanced Research Questions

Q. How can computational docking predict the biological targets of this compound?

- Methodological Answer : Use software like AutoDock Vina to model ligand-receptor interactions:

Protein Preparation : Retrieve target structures (e.g., kinases, GPCRs) from PDB; optimize hydrogen bonding and protonation states.

Grid Parameterization : Define binding sites (e.g., ATP-binding pocket for kinases).

Docking Runs : Employ Lamarckian genetic algorithms with 20–50 runs for conformational sampling.

Validation : Compare predicted binding energies (ΔG) with known inhibitors (e.g., BTP2 in SOCE inhibition studies) .

Q. What strategies optimize the compound’s bioavailability and pharmacokinetics?

- Methodological Answer :

- Lipinski’s Rule Compliance : Adjust substituents (e.g., propyl chain) to balance logP (target: 2–3).

- Metabolic Stability : Liver microsome assays (human/rat) to assess CYP450-mediated degradation.

- Solubility Enhancement : Co-solvent systems (e.g., PEG 400) or nanoformulation for in vivo studies .

Q. How do structural modifications (e.g., substituent variation) impact bioactivity?

- Methodological Answer : Perform SAR studies by synthesizing analogs (e.g., varying alkyl chains or heterocycles). Key parameters:

- Electron-Withdrawing Groups : Enhance enzyme inhibition (e.g., nitro or fluorine substituents).

- Bulkier Substituents : Improve receptor binding but may reduce solubility.

- Thermal Stability : TGA/DSC to correlate structural changes with decomposition profiles .

Q. How can contradictions in reported biological data be resolved?

- Methodological Answer : Address variability through:

- Standardized Assays : Replicate studies using identical cell lines (e.g., ATCC-certified) and protocols.

- pH-Dependent Activity : Test across physiological pH ranges (e.g., 5.5–7.4) to account for environmental effects.

- Orthogonal Validation : Combine enzymatic assays with transcriptomic/proteomic profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.